D-[2-13C]gulose

Metabolic Flux Analysis ¹³C NMR Spectroscopy Isotopic Tracer Studies

D-[2-13C]gulose (CAS 478529-73-6) is a position-specific stable isotope-labeled rare aldohexose, enriched at the C-2 position with 99 atom% 13C. Unlike unlabeled or uniformly labeled alternatives, this site-specific label enables unambiguous tracing of carbon rearrangement at C-2 during glycolysis and related pathways. Its distinct D-gulose stereochemistry (C-3 epimer of galactose) makes it essential for investigating stereochemical determinants of enzyme recognition—unlike D-[2-13C]glucose. Supplied as a crystalline solid (mp 130-132°C) with documented isotopic enrichment. Ideal for NMR spectroscopy, metabolic flux analysis, and synthesis of labeled complex carbohydrates. Choose this compound for precise, position-specific tracking that generic labels cannot deliver. Order now for research applications.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B1516552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[2-13C]gulose
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i5+1
InChIKeyWQZGKKKJIJFFOK-ZLEJGIMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[2-13C]Gulose: Technical Specifications and Baseline Characteristics for Procurement Evaluation


D-[2-13C]gulose (CAS 478529-73-6) is a stable isotope-labeled derivative of the rare aldohexose D-gulose (unlabeled CAS 4205-23-6) . It incorporates a carbon-13 (¹³C) isotope specifically at the C-2 position, replacing the naturally abundant ¹²C atom with a mass shift of +1 Da . The compound is supplied with documented isotopic enrichment, typically specified at 99 atom% ¹³C , and is intended for use as a tracer in carbohydrate metabolism studies, NMR spectroscopy, and isotopic labeling research .

Why Unlabeled D-Gulose or Alternative ¹³C-Labeled Analogs Cannot Substitute for D-[2-13C]Gulose


Substitution with unlabeled D-gulose eliminates all mass-based or NMR-based tracking capability entirely [1]. Substitution with [1-¹³C]-labeled D-gulose (CAS 70849-25-1) or uniformly labeled D-gulose-[UL-¹³C₆] [1] results in fundamentally different isotopomer distributions and NMR spectral profiles, precluding site-specific metabolic flux analysis at the C-2 position. D-[2-¹³C]gulose serves a distinct analytical purpose: the specific C-2 label enables precise tracing of carbon rearrangement at this position during glycolysis and related pathways [2], which alternative labeling patterns cannot resolve. Furthermore, substitution with D-[2-¹³C]glucose—while more widely available—fails to address research questions requiring the stereochemical configuration of gulose (C-3 epimer of galactose; differs from glucose at C-3 and C-5) [3].

Quantitative Evidence Guide for D-[2-13C]Gulose: Comparative Data vs. Closest Analogs


C-2 Position-Specific ¹³C Labeling Enables Targeted Isotopomer Analysis Unavailable with Alternative Labeling Patterns

D-[2-¹³C]gulose is selectively enriched with ¹³C exclusively at the C-2 carbon position, whereas D-[1-¹³C]gulose labels only the anomeric C-1 position and D-gulose-[UL-¹³C₆] distributes the label across all six carbons [1]. This site-specific labeling pattern in D-[2-¹³C]gulose is critical for experiments requiring unambiguous tracking of metabolic fate specifically at the C-2 position [2]. The position-specific labeling enables detection of C-2 metabolic rearrangements that would be obscured by uniform labeling patterns due to overlapping isotopomer signals.

Metabolic Flux Analysis ¹³C NMR Spectroscopy Isotopic Tracer Studies

Enzymatic Substrate Specificity: D-Gulose Serves as Alternative Substrate for D-Guloside 3-Dehydrogenase

D-gulose has been characterized as an alternative substrate for D-guloside 3-dehydrogenase in Escherichia coli K-12 MG1655 [1]. The metabolic pathway for D-gulosides conversion to D-glucosides in E. coli involves a three-enzyme cascade (YcjQ, YcjR, YcjS) with a calculated equilibrium constant of 9.0 for the conversion of 1-O-methyl-β-D-gulose to 1-O-methyl-β-D-glucose [2]. In contrast, ribose-5-phosphate isomerase B (RpiB) from Clostridium difficile shows optimal activity at pH 7.5 and 40°C for D-ribose isomerization, while the T. maritima RpiB shows optimal activity at pH 8.0 and 70°C for L-talose isomerization, with activity toward D-gulose falling in intermediate specificity ranking [3].

Enzymology Carbohydrate Metabolism Bacterial Metabolism

Hydrate/Aldehyde Tautomeric Ratio Distinguishes Gulose from Other D-Aldohexoses

High-resolution ¹³C NMR studies (150 MHz, 30°C, aqueous solution) on the complete series of D-aldohexoses selectively labeled with ¹³C at C-1 demonstrated that D-gulose exhibits the largest hydrate/aldehyde ratio among all eight D-aldohexoses tested [1]. The ratio ranges from 1.5 (D-glucose) to 13 (D-gulose), indicating D-gulose exists predominantly in hydrated form relative to the free aldehyde in aqueous equilibrium [1]. Aldehyde percentages ranged from 0.0032% to 0.09% across the series, with D-gulose showing intermediate aldehyde percentage (~0.01-0.02%) but the highest hydrate preference [2].

Tautomeric Equilibria NMR Quantitation Aldohexose Conformation

Crystalline β-D-Gulopyranose Physical Properties Enable Pharmaceutical Intermediate Applications

Crystalline β-D-gulopyranose, derived from D-gulose syrup, exhibits defined physical properties including a sharp melting point of 130-132°C and specific optical rotation of -40° [1]. In contrast, syrupy D-gulose lacks these defined characteristics and is non-crystalline [1]. For comparative context, α-D-glucopyranose and β-D-glucopyranose show distinct properties: specific rotations of +112.2° and +18.7°, and melting points of 146°C and 150°C, respectively [1]. The crystalline form of β-D-gulopyranose is characterized as free-flowing, non-hygroscopic, and substantially pure [1].

Pharmaceutical Intermediate Crystalline Polymorphs Physical Characterization

Isotopic Purity Specifications Enable Quantitative Analytical Validation

Commercial D-[2-¹³C]gulose is supplied with documented isotopic enrichment typically specified at 99 atom% ¹³C . In contrast, unlabeled D-gulose contains only natural abundance ¹³C (~1.1%) and D-[1-¹³C]gulose provides enrichment only at the C-1 position . The enrichment level of D-[2-¹³C]gulose can be verified via mass spectrometry (MS) or ¹³C NMR spectroscopy by quantifying ¹³C incorporation specifically at the C-2 position . D-Glucose-2-¹³C from major suppliers is also specified at 99 atom% ¹³C, establishing a class benchmark for site-specifically labeled monosaccharides .

Isotopic Enrichment Quality Control NMR Validation

Stereochemical Configuration at C-3 and C-5 Defines D-Gulose as a Structurally Distinct Rare Sugar

D-gulose is a C-3 epimer of D-galactose and differs from D-glucose at both the C-3 and C-5 positions . It is classified as a rare aldohexose with very limited natural occurrence, having been identified only in archaea, bacteria, and certain eukaryotes [1]. In contrast, D-glucose is the most abundant monosaccharide in nature, and D-galactose is widely distributed in mammalian glycoconjugates [2]. D-gulose is neither fermentable by yeast [3] nor a primary component of mainstream metabolic pathways in most organisms . Its rarity and distinct stereochemistry make it valuable for studying stereochemical influences on metabolic and recognition processes.

Rare Sugar Biosynthesis Stereochemistry C-3 Epimer

Optimal Research and Industrial Application Scenarios for D-[2-13C]Gulose


Site-Specific Metabolic Flux Analysis at the C-2 Position of Rare Sugar Pathways

Researchers investigating the stereochemical determinants of carbohydrate metabolism can utilize D-[2-¹³C]gulose as a tracer to monitor carbon rearrangement specifically at the C-2 position. The 99 atom% ¹³C enrichment enables detection of metabolic flux through glycolysis and related pathways with high signal-to-noise ratio. The distinct stereochemistry of D-gulose (C-3 epimer of galactose; differs from glucose at C-3 and C-5) [1] makes it particularly valuable for probing how stereochemical configuration influences enzymatic recognition and metabolic fate [1].

¹³C NMR Structural and Conformational Studies of Aldohexoses

D-[2-¹³C]gulose can serve as a building block for synthesizing position-specifically labeled compounds for NMR studies. The C-2 labeling pattern provides a distinct spectroscopic signature that can be exploited for structural elucidation of carbohydrate derivatives. The compound's high isotopic purity supports quantitative NMR applications where natural abundance ¹³C interference must be minimized . This is particularly relevant given that D-gulose exhibits the highest hydrate/aldehyde ratio (13) among all D-aldohexoses [2], a property that may influence its NMR spectral characteristics.

Pharmaceutical Intermediate Derivatization and Process Development

Crystalline β-D-gulopyranose, derived from D-gulose, has been patented for use as a pharmaceutical intermediate, particularly in processes where water is detrimental or high purity is required to avoid toxic by-products [3]. The defined physical properties (mp 130-132°C, [α] -40°) [3] enable precise handling and quality control in synthetic workflows. The crystalline form is free-flowing and non-hygroscopic, facilitating accurate weighing and formulation development.

Tracer Studies in Microbial Rare Sugar Metabolism

D-gulose serves as an alternative substrate for specific bacterial enzymes including D-guloside 3-dehydrogenase [4]. D-[2-¹³C]gulose can be employed to trace the conversion of D-gulosides to D-glucosides via the YcjQ-YcjR-YcjS enzymatic pathway in E. coli [5]. This application supports studies of rare sugar utilization pathways in bacteria and archaea, where D-gulose has been identified as a naturally occurring metabolite .

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